molecular formula C9H10BrNO2 B1274006 3-bromo-N-(2-hydroxyethyl)benzamide CAS No. 57728-66-2

3-bromo-N-(2-hydroxyethyl)benzamide

Cat. No. B1274006
CAS RN: 57728-66-2
M. Wt: 244.08 g/mol
InChI Key: UEGSPYYXSPOOET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is often achieved through the reaction of corresponding carboxylic acids or their derivatives with amines. For instance, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives were synthesized using a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, yielding high product yields and simple workup procedures . Similarly, 2-bromo-N-(2,4-difluorobenzyl)benzamide was synthesized from 2-bromobenzoic acid and (2,4-difluorophenyl)methanamine with a high yield of 92% . These methods could potentially be adapted for the synthesis of "3-bromo-N-(2-hydroxyethyl)benzamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray diffraction analysis is a common technique used to determine the crystal structure of benzamide derivatives. For example, 2-bromo-N-(2,4-difluorobenzyl)benzamide crystallized in the monoclinic system and its molecular structure was established by single-crystal X-ray diffraction . Theoretical calculations, such as density functional theory (DFT), are also employed to predict the molecular geometry and electronic properties of these compounds, as seen in the study of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide . These methods could be applied to analyze the molecular structure of "3-bromo-N-(2-hydroxyethyl)benzamide".

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be explored through various chemical reactions. For instance, the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involved the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . The chemical reactivity of a molecule can also be estimated by investigating the molecular electrostatic potential (MEP) surface map, as done for the 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide . These analyses can provide insights into the types of reactions "3-bromo-N-(2-hydroxyethyl)benzamide" may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. The crystal packing, hydrogen bonding, and intermolecular interactions play a significant role in determining these properties. For example, the crystal packing of antipyrine derivatives was mainly stabilized by hydrogen bonds and electrostatic energy contributions . Theoretical studies, including DFT calculations, can provide information on the thermodynamic properties and stability of these compounds . Such analyses are essential for understanding the behavior of "3-bromo-N-(2-hydroxyethyl)benzamide" in different environments.

Scientific Research Applications

Antidopaminergic Properties

  • Antipsychotic Potential : The synthesis and properties of various benzamide derivatives, including compounds related to 3-bromo-N-(2-hydroxyethyl)benzamide, have been studied. Notably, certain benzamides showed potential as antipsychotic agents due to their antidopaminergic properties. One such compound, (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, displayed potency similar to FLB 463, an active salicylamide, in inhibiting hyperactivity components of behavioral syndromes. This indicates a low tendency to induce extrapyramidal side effects in man at antipsychotically effective doses (Högberg et al., 1990).

Antifungal Activity

  • Derivatives with Antifungal Activity : Novel molecules, including esters and hydrazides of N-(2-bromo-phenyl)-2-hydroxy-benzamide, have been synthesized and tested for their antifungal properties. These derivatives displayed significant activity against phytopathogenic fungi and yeast strains, with some showing a minimum inhibitory concentration (MIC) as low as 0.3125g/L (Ienascu et al., 2018).

Antimicrobial Properties

  • Salicylanilide Derivatives for Antimicrobial Use : A study synthesized and tested various N-(2-bromo-phenyl)-2-hydroxy-benzamide and N-(4-bromo-phenyl)-2-hydroxy-benzamide derivatives for antimicrobial activity. The derivatives showed more activity against tested microbes, indicating potential use in disinfection and sterilization in medical settings (Ienascu et al., 2019).

Pharmacokinetics and Metabolism

  • Metabolism and Pharmacokinetics : Bromopride, a drug closely related to 3-bromo-N-(2-hydroxyethyl)benzamide, was studied for its metabolism and pharmacokinetics in both rats and humans. Understanding the metabolism of such compounds is crucial for their effective use in medical treatments (Grassi et al., 1978).

Anticonvulsant Activity

  • Potential in Anticonvulsant Therapies : A series of benzamides, including those similar to 3-bromo-N-(2-hydroxyethyl)benzamide, have been synthesized and tested for anticonvulsant activity. Some analogues demonstrated either equivalent or superior potency compared to phenytoin, a commonly used anticonvulsant drug (Mussoi et al., 1996).

Safety And Hazards

“3-bromo-N-(2-hydroxyethyl)benzamide” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

3-bromo-N-(2-hydroxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-8-3-1-2-7(6-8)9(13)11-4-5-12/h1-3,6,12H,4-5H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGSPYYXSPOOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395122
Record name 3-bromo-N-(2-hydroxyethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(2-hydroxyethyl)benzamide

CAS RN

57728-66-2
Record name 3-Bromo-N-(2-hydroxyethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57728-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-N-(2-hydroxyethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TMM Maiden, N Mbelesi, PA Procopiou… - Organic & …, 2018 - pubs.rsc.org
We report a modular five step synthetic route to the febrifugines that employs 2-(chloromethyl)allyl-trimethylsilane as a conjunctive reagent for the coupling of the piperidine and …
Number of citations: 4 pubs.rsc.org
N Caldwell, PS Campbell, C Jamieson… - The Journal of …, 2014 - ACS Publications
A catalytic protocol for the base-mediated amidation of unactivated esters with amino alcohol derivatives is reported. Investigations into mechanistic aspects of the process indicate that …
Number of citations: 44 pubs.acs.org
N Caldwell, PS Campbell, C Jamieson - core.ac.uk
A catalytic protocol for the base-mediated amidation of unactivated esters with amino alcohol derivatives is reported. Investigations into mechanistic aspects of the process indicate the …
Number of citations: 0 core.ac.uk

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